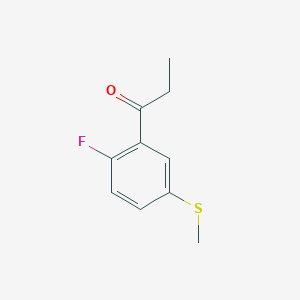

1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one

説明

1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FOS and a molecular weight of 198.07 g/mol. The compound features a propan-1-one backbone attached to a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a methylthio (-SMe) group at the para-position (C5). The fluorine atom introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group, while the methylthio group provides moderate electron-donating character via sulfur’s lone pairs.

特性

分子式 |

C10H11FOS |

|---|---|

分子量 |

198.26 g/mol |

IUPAC名 |

1-(2-fluoro-5-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |

InChIキー |

JHKYMSVSGKAXGR-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=C(C=CC(=C1)SC)F |

製品の起源 |

United States |

類似化合物との比較

The structural and functional attributes of 1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one can be contextualized by comparing it with analogous aromatic ketones. Below is a detailed analysis:

Substituent Effects on Reactivity and Physicochemical Properties

Key Observations :

- Electrophilicity: The fluorine substituent in the target compound increases the carbonyl’s reactivity compared to non-fluorinated analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one) .

- Lipophilicity : The methylthio group confers moderate lipophilicity, contrasting with polar groups like -OH or -OMe. This property may enhance blood-brain barrier penetration in drug candidates.

- Synthetic Utility : Brominated analogs (e.g., 1-(5-bromo-2-methoxyphenyl)propan-1-one) are used in palladium-catalyzed cross-coupling reactions, suggesting the target compound could serve similar roles .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via Friedel-Crafts acylation, where a fluorinated phenylthioether precursor reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Solvent selection : Dichloromethane or nitrobenzene for polar aprotic conditions to stabilize intermediates.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for backbone and methylthio group assignments.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray crystallography : For definitive confirmation of stereoelectronic effects, particularly the influence of fluorine and methylthio groups on the ketone moiety (e.g., planarity of the propanone group) .

Q. What are the primary chemical reactivity pathways observed in derivatives with similar substituents?

The methylthio group acts as a weak electron donor, while the fluorine atom induces steric and electronic effects. Reactivity includes:

- Nucleophilic substitution : Bromine or iodine substituents (in analogs) undergo SN2 reactions, but fluorine’s electronegativity reduces this tendency.

- Oxidation : The methylthio group can oxidize to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial vs. cytotoxic activity may arise from assay-specific conditions. Recommended strategies:

- Orthogonal assays : Compare MIC (minimal inhibitory concentration) values against cytotoxicity (e.g., MTT assay) in the same cell line.

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylthio with methoxy) to isolate functional group contributions .

Q. What experimental design considerations are critical for studying substitution reactions at the propanone moiety?

Key factors include:

- Competing pathways : Monitor for keto-enol tautomerization, which can divert reactivity. Use low-temperature IR spectroscopy to detect enol intermediates.

- Catalyst selection : For halogenation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Prioritize targets with hydrophobic pockets due to the trifluoromethyl group’s lipophilicity.

- MD simulations : Simulate solvation effects and conformational stability over 100-ns trajectories to assess binding kinetics .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Q. How can researchers validate the compound’s role in modulating cellular signaling pathways?

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes after treatment.

- Pathway enrichment analysis : Tools like DAVID or KEGG can highlight affected pathways (e.g., NF-κB or MAPK signaling). Validate findings with Western blotting for phosphorylated proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。